2,4,6-Trichloro-5-ethylpyrimidine
Overview
Description
2,4,6-Trichloro-5-ethylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. While the specific compound 2,4,6-Trichloro-5-ethylpyrimidine is not directly mentioned in the provided papers, related compounds such as 2-amino-4,6-dichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine-5-carbonitrile are discussed, which suggests that 2,4,6-Trichloro-5-ethylpyrimidine could be used as an intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related pyrimidine compounds involves several steps, including cyclization and chlorination. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that a similar approach could be used for synthesizing 2,4,6-Trichloro-5-ethylpyrimidine, with appropriate modifications to incorporate the ethyl group at the 5-position of the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution of chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring can significantly affect the electronic properties of the molecule. X-ray diffraction is commonly used to determine the crystal structure of such compounds, as seen in the analysis of 2,4,6-triazidopyrimidine-5-carbonitrile . This technique could also be applied to determine the precise molecular structure of 2,4,6-Trichloro-5-ethylpyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including aromatic substitution, as demonstrated by the unexpected formation of 2-amino-4,5,6-trichloropyrimidine during the attempted synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine . The presence of chlorine atoms in the pyrimidine ring can make it susceptible to nucleophilic substitution reactions, which could be relevant for further functionalization of 2,4,6-Trichloro-5-ethylpyrimidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting point, solubility, and reactivity, are influenced by the substituents on the ring. For example, 2,4,6-triazidopyrimidine-5-carbonitrile exhibits a high melting point and moderate sensitivity to impact and friction . These properties are important for the handling and storage of the compound. Similar analyses would be required to fully understand the properties of 2,4,6-Trichloro-5-ethylpyrimidine.
Scientific Research Applications
1. Use as a Trifunctional Linker in Chemical Biology
- Application : 2,4,6-Trichloro-5-ethylpyrimidine is used as a trifunctional linker in the preparation of new molecular structures such as chimeras, polyligands, and conjugates. These structures are important in disciplines like chemical biology or nanobiotechnology .
- Method : The molecule is used for linking chemical/biological moieties in relatively mild conditions. The linker ensures the stability of the new molecular structure and in some cases, it also facilitates the release of the cargo once the biological target has been reached .
- Results : The study found that the preferential order for incorporating nucleophiles in 2,4,6-Trichloro-5-ethylpyrimidine was alcohol > thiol > amine .
2. Use in the Preparation of Covalent Triazine-Based Framework
- Application : 2,4,6-Trichloro-5-ethylpyrimidine is used in the preparation of a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone .
- Method : The compound is prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .
- Results : The result is a covalent triazine-based framework with a TTPT backbone .
Safety And Hazards
properties
IUPAC Name |
2,4,6-trichloro-5-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPDRUUXTSYMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290289 | |
Record name | 2,4,6-trichloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-ethylpyrimidine | |
CAS RN |
1780-38-7 | |
Record name | 2,4,6-Trichloro-5-ethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichloro-5-ethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trichloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichloro-5-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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